Product packaging for Schumanniofioside B(Cat. No.:CAS No. 128396-16-7)

Schumanniofioside B

Cat. No.: B140029
CAS No.: 128396-16-7
M. Wt: 486.4 g/mol
InChI Key: OGFNUFDEKOXFRJ-UHFFFAOYSA-N
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Description

Schumanniofioside B is a naturally occurring chromone glycoside, a class of oxygen-containing heterocyclic compounds characterized by a benzo-γ-pyrone skeleton . Chromone glycosides are an important group of secondary metabolites widely distributed in plants and, to a lesser extent, in fungi and bacteria . These compounds are of significant interest in research due to their broad spectrum of reported biological activities, which include antiviral, anti-inflammatory, antitumor, and antimicrobial properties . As a C-glycoside, this compound is part of the most abundant subgroup among chromone glycosides, where the sugar moiety is directly carbon-linked to the aglycone core structure . This structural feature is often associated with metabolic stability. Research into chromone glycosides like this compound is crucial for exploring new therapeutic leads and understanding the chemical diversity of natural products. The compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O13 B140029 Schumanniofioside B CAS No. 128396-16-7

Properties

CAS No.

128396-16-7

Molecular Formula

C21H26O13

Molecular Weight

486.4 g/mol

IUPAC Name

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3

InChI Key

OGFNUFDEKOXFRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

Synonyms

2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside
schumanniofioside B

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation of Schumanniofioside B

Plant Sources and Geographic Distribution

Schumanniofioside B has been identified in a select number of plant species, each with a distinct geographical footprint. The primary and alternative sources known to produce this compound are detailed below.

Schumanniophyton magnificum as a Primary Source

Schumanniophyton magnificum, a flowering plant belonging to the Rubiaceae family, stands out as the principal natural source of this compound. mdpi.commdpi.com This species is a shrub or small tree, often reaching heights of 12 to 16 feet, and is characterized by its large leaves and clusters of white or yellow flowers. wikipedia.org

The natural habitat of Schumanniophyton magnificum is primarily the wet tropical biome of West and Central Africa. kew.orgkew.org Its geographic distribution spans several countries, including:

Nigeria wikipedia.orgkew.orgbidd.group

Cameroon bidd.group

Gabon bidd.groupcybertaxonomy.org

Congo bidd.group

Angola wikipedia.orgkew.orgbidd.group

The root bark of this plant has been specifically identified as the part where this compound is concentrated. mdpi.comwikipedia.org

Ligusticopsis wallichiana as an Alternative Source

An alternative source for this compound is Ligusticopsis wallichiana. biocrick.comchemfaces.comresearchgate.net This perennial herb belongs to the Apiaceae family and is found in the Himalayan region. researchgate.net Notably, it is known as 'Bhutkesh' in Nepal. biocrick.comchemfaces.comebi.ac.uk The roots of Ligusticopsis wallichiana have been found to contain a variety of compounds, including this compound. biocrick.comchemfaces.comresearchgate.netebi.ac.ukscilit.comresearchgate.net

Extraction and Purification Methodologies

The isolation of this compound from its plant sources involves a multi-step process that begins with extraction and is followed by purification to obtain the pure compound.

Solvent Extraction Techniques

The initial step in isolating this compound involves solvent extraction, a technique used to separate compounds from a solid or liquid mixture by using a solvent in which the desired compound is soluble. bhavanscollegedakor.orglibretexts.org The choice of solvent is critical and depends on the polarity of the target compound. tandfonline.com For the extraction of chromone (B188151) glycosides like this compound, a sequence of solvents with increasing polarity is often employed. ontosight.ai

A common procedure involves the sequential extraction of the plant material (e.g., the powdered root bark of Schumanniophyton magnificum) with a series of solvents. This process typically starts with a non-polar solvent to remove fats and waxes, followed by solvents of increasing polarity to extract the desired glycosides. The crude extract obtained from this process is a complex mixture of various phytochemicals. nih.gov

Chromatographic Separation Strategies

Following solvent extraction, the crude extract undergoes further separation and purification using chromatographic techniques. ontosight.ai Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. utoronto.camicrobenotes.com

Column chromatography is a fundamental and widely used preparative technique for the purification of compounds from a mixture. utoronto.camicrobenotes.comuvic.ca In this method, the stationary phase, a solid adsorbent such as silica (B1680970) gel or alumina (B75360), is packed into a vertical glass column. irejournals.com The crude extract, dissolved in a small amount of solvent, is then loaded onto the top of the column. irejournals.com

A solvent or a mixture of solvents, known as the mobile phase or eluent, is passed through the column. microbenotes.com The separation occurs as the different components of the mixture travel down the column at different rates due to their varying affinities for the stationary and mobile phases. microbenotes.comuvic.ca More polar compounds tend to adhere more strongly to the polar stationary phase and thus move down the column more slowly, while less polar compounds are eluted more quickly. uvic.ca By collecting the eluent in fractions, the separated compounds can be isolated. This process is crucial for obtaining pure this compound from the complex initial extract. ijpsonline.com

Table 1: Plant Sources of this compound

Plant Species Family Part Used Geographic Distribution
Schumanniophyton magnificum Rubiaceae Root Bark West and Central Africa (Nigeria, Cameroon, Gabon, Congo, Angola) wikipedia.orgkew.orgkew.orgbidd.groupcybertaxonomy.org
Ligusticopsis wallichiana Apiaceae Roots Himalayan Region (Nepal) biocrick.comchemfaces.comresearchgate.netebi.ac.uk
Table 2: Summary of Extraction and Purification Methods for this compound
Method Description Purpose
Solvent Extraction Sequential extraction with solvents of varying polarity. To obtain a crude extract containing this compound from the plant material. bhavanscollegedakor.orglibretexts.org
Column Chromatography Separation of the crude extract on a solid stationary phase (e.g., silica gel) using a liquid mobile phase. utoronto.camicrobenotes.comuvic.ca To purify this compound from other compounds in the crude extract. ijpsonline.com
Table 3: Chemical Compounds Mentioned
Compound Name
This compound
Alumina
High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the purification of natural products like this compound. wikipedia.org This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.orglibretexts.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.orgneu.edu.tr

For the isolation of chromone glycosides such as this compound, reversed-phase HPLC (RP-HPLC) is frequently employed. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). This setup is particularly effective for separating polar compounds like glycosides. libretexts.org The precise solvent gradient and flow rate are optimized to achieve high resolution and efficient separation of the target compound from a complex plant extract.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Purification

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of purification and for the preliminary separation of compounds. blogspot.comijcrt.orglibretexts.org The principle of TLC is based on adsorption, where a thin layer of an adsorbent like silica gel or alumina coated on a plate acts as the stationary phase. blogspot.comijcrt.org A solvent system, the mobile phase, moves up the plate via capillary action, separating the components of a sample mixture based on their differing affinities for the stationary and mobile phases. ijcrt.orgwvu.edu

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and reproducibility. sci-hub.se It has been successfully used for the analysis of a related compound, Schumanniofioside A. researchgate.netnih.gov For Schumanniofioside A, a validated HPTLC method was developed using a mobile phase of chloroform (B151607), methanol, and glacial acetic acid (17:3:0.5, v/v/v), which resulted in a sharp band at an Rf value of 0.13 ± 0.005. researchgate.netnih.gov Similar HPTLC methods can be adapted for the purification and quantification of this compound, providing a reliable tool for quality control in the isolation process. sci-hub.seresearchgate.net

Advanced Spectroscopic and Analytical Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). rsc.org

One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, are fundamental for determining the basic framework of a molecule. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons through chemical shifts (δ) and coupling constants (J). testbook.comhmdb.cahmdb.cahmdb.ca

The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environments. oregonstate.eduwisc.edu The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbon atoms present, such as those in methyl, methylene, methine, and quaternary carbons, as well as those in functional groups like carbonyls and aromatic rings. oregonstate.eduresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representative example based on the general structure of chromone glycosides and is for illustrative purposes. Actual experimental values may vary.)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Aglycone
2164.5-
3112.06.15 (s)
4182.0-
4a105.0-
5161.5-
699.06.30 (d, 2.2)
7163.0-
894.06.50 (d, 2.2)
8a157.0-
2-CH₃20.02.35 (s)
5-OH-12.80 (s)
Glucose
1'100.55.10 (d, 7.5)
2'82.54.15 (m)
3'77.03.50 (m)
4'70.53.45 (m)
5'76.53.60 (m)
6'61.53.80 (dd, 12.0, 5.0), 3.95 (dd, 12.0, 2.0)
Apiose
1''110.05.40 (d, 2.5)
2''76.04.05 (d, 2.5)
3''79.0-
4''74.04.00 (d, 9.5), 3.70 (d, 9.5)
5''64.03.65 (s)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. pressbooks.publibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal to its attached proton(s). pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons (typically over two to three bonds). It is vital for connecting different fragments of the molecule, such as linking the sugar units to the aglycone and to each other. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry and three-dimensional conformation of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.comuni-halle.de High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.govmdpi.com

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized with minimal fragmentation. researchgate.netmdpi.com The resulting mass spectrum would show a prominent peak for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which the molecular weight can be determined. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable information about the structure, such as the sequence of sugar units and their attachment points to the aglycone. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Inferred Fragment
[M-H]⁻525.1401Value from experimentMolecular Ion
[M-H - apiose]⁻393.0978Value from experimentLoss of the terminal apiose sugar
[M-H - apiose - glucose]⁻231.0606Value from experimentLoss of both sugar units (aglycone)
Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Chemical Degradation Studies for Glycosidic Linkage and Aglycone Characterization

In addition to spectroscopic methods, chemical degradation has been a cornerstone in the structural elucidation of glycosides like this compound. nih.govresearchgate.net This classical approach involves the controlled cleavage of the molecule into its constituent parts, the aglycone and the sugar units, which can then be identified separately. plos.orgrsc.org

Acid hydrolysis is a common method used to break the glycosidic bonds. By treating this compound with a dilute acid, the linkage between the sugar moiety and the chromone aglycone is severed. The resulting products can then be separated and analyzed. The aglycone, 2-methyl-5,7-dihydroxychromone, can be identified by comparison with an authentic sample or through its own spectroscopic analysis. The sugar components can be identified by techniques such as paper chromatography or gas chromatography, often after conversion to more volatile derivatives. This process not only identifies the sugar units but also provides information about their stereochemistry and ring form. In the case of this compound, chemical degradation revealed the presence of a β-D-glucopyranosyl-(1→2)-apiofuranoside disaccharide. nih.gov

Synthetic Chemistry and Analog Design Pertaining to Schumanniofioside B

Strategies for the Total Synthesis of Chromone (B188151) Glycosides

The synthesis of chromone glycosides like Schumanniofioside B involves two primary challenges: the construction of the chromone core (the aglycone) and the stereoselective attachment of the sugar unit (glycosylation).

The chromone (4H-chromen-4-one) skeleton is a common scaffold in natural products. mdpi.com Its synthesis has been extensively studied, with several classical and modern methods available.

Classical approaches to the 3-disubstituted benzopyranone core often rely on acidic or basic conditions. ijrpc.com A prevalent method involves the intramolecular cyclization of a precursor molecule, which can be obtained through a Baker–Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com These cyclizations frequently require harsh acidic conditions, utilizing catalysts such as:

Polyphosphoric acid (PPA) : Used for the ring closure to form chromone-2-carboxylic acids from phenols. ijrpc.com

Hydriodic acid (HI) : Employed as a catalyst in the ring closure step. ijrpc.com

Acetic acid : Serves as a catalyst in chromone ring closure, particularly in syntheses starting from ortho-lithiated methoxymethyl aryl ethers. ijrpc.com

Phosphorus oxychloride (POCl₃) : Used as a catalyst for cyclization, for instance, in the Vilsmeier reaction to prepare 6-hydroxy-4-chromone-3-carbaldehydes. ijrpc.com

These methods, while effective, can sometimes be limited by the harsh conditions, which may not be compatible with sensitive functional groups present in complex intermediates.

Glycosylation, the formation of a glycosidic bond, is a critical step in the synthesis of this compound. The goal is to attach the carbohydrate moiety to the chromone aglycone with high control over stereochemistry (α or β linkage) and regiochemistry (attachment site on the aglycone).

The process involves the reaction of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (the aglycone). The choice of donor, acceptor, and reaction conditions is crucial for success. Glycosylation can be a challenging process, as cells use it to modify proteins and affect functions like cell adhesion and communication. embl.org

Key challenges include:

Stereoselectivity : Controlling the formation of the anomeric center (α vs. β).

Regioselectivity : Ensuring the sugar attaches to the correct hydroxyl group on the aglycone.

Compatibility : The reaction conditions must be mild enough to tolerate the functional groups on both the sugar and the aglycone.

For chromone glycosides, standard glycosylation conditions using donors with various anomeric leaving groups (e.g., -SPh, -OC(NH)CCl₃, -Br) can sometimes fail. nih.gov In such cases, alternative methods like phase transfer catalyzed glycosidation have proven effective, especially for assembling acid-labile glycosidic bonds. nih.gov

Recent advances have also led to the development of palladium-catalyzed methods for the stereoselective synthesis of C-glycosides, where the sugar is linked to the aglycone via a C-C bond instead of a C-O bond. rsc.orgrsc.org These C-glycosides exhibit enhanced chemical and enzymatic stability compared to their O-glycoside counterparts. rsc.org

Divergent Synthesis : This approach begins with a common core structure, which is then elaborated through various reaction pathways to generate a library of related compounds. slideshare.net This strategy is particularly useful for creating analogues of a natural product to explore structure-activity relationships. For instance, a central chromone aglycone could be synthesized and then glycosylated with a variety of different sugar units to produce a range of glycoside derivatives. springernature.com

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Independently prepared fragments are coupled late in the synthesis. slideshare.netHigh overall yield, efficient for complex targets, allows for parallel synthesis of fragments. slideshare.netRequires careful planning of fragment coupling.
Divergent A common intermediate is used to generate a library of related compounds. slideshare.netExcellent for creating analogues and SAR studies, efficient for library synthesis.Overall yield for a single target may be lower than in a convergent approach.

Glycosylation Methodologies for Carbohydrate Attachment

Methodological Advancements in Natural Product Total Synthesis

The field of total synthesis is constantly evolving, driven by the challenge of constructing complex natural products. numberanalytics.comresearchgate.net These efforts not only provide access to rare compounds but also spur the development of new synthetic methods and strategies. numberanalytics.comacs.org Recent advancements relevant to the synthesis of chromone glycosides include:

Development of Novel Catalytic Systems : New catalysts, such as the palladium systems used for C-glycosylation, enable reactions that were previously difficult or impossible, often with high selectivity and under mild conditions. rsc.org

Self-Organized Total Synthesis : This emerging model aims to mimic biosynthetic pathways by designing one-pot reaction sequences that can rapidly generate complex natural products from simple starting materials. rsc.org

Chemoenzymatic Synthesis : The integration of enzymatic reactions into synthetic sequences offers unparalleled selectivity, reducing the need for cumbersome protecting group manipulations. nih.govrsc.org

Late-Stage Functionalization : Methods that allow for the modification of complex molecules in the final steps of a synthesis are highly valuable for creating analogues. This is exemplified by the late-stage modification of pharmaceutical compounds with glycals. rsc.orgrsc.org

These advancements are transforming the approach to natural product synthesis, moving beyond simply reaching the target molecule to exploring its function and creating improved analogues. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound is crucial for understanding its biological activity. Given that its structure contains a chromone piperidine (B6355638) alkaloid moiety, synthetic approaches to this class of compounds are highly relevant. patsnap.com A general method for synthesizing chromone and flavonoid piperidine alkaloids has been developed, starting from simple tetrahydro-3-pyridinemethanols and phenol (B47542) derivatives. patsnap.com

The design of analogues can focus on several key structural features:

The Chromone Core : Modifications to the substitution pattern on the aromatic ring can influence activity.

The Piperidine Ring : Altering the substituents on the piperidine nitrogen or the ring itself can modulate biological properties.

The Glycosidic Linkage : Changing the sugar from an O-glycoside to a more stable C-glycoside could improve pharmacokinetic properties. rsc.org

The Carbohydrate Moiety : Varying the sugar unit itself can impact target recognition and binding.

Table 2: Potential Sites for Analogue Design in this compound

Molecular MoietyPotential ModificationRationale
Chromone Ring Alteration of substituents (e.g., hydroxyl, methoxy (B1213986) groups).To probe electronic and steric requirements for activity.
Piperidine Unit N-alkylation, substitution on the carbon framework.To modify basicity, lipophilicity, and steric bulk.
Glycosidic Bond Synthesis of C-glycoside or S-glycoside analogues.To enhance metabolic stability against glycosidases. rsc.orgbeilstein-journals.org
Carbohydrate Introduction of different sugars (e.g., fucose, mannose) or deoxysugars.To investigate the role of the sugar in target recognition.

Chemoenzymatic Synthesis Approaches for Glycosides

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govrsc.org This hybrid approach is particularly powerful for the synthesis of complex glycosides, as it can overcome many of the challenges associated with purely chemical methods. acs.org

Enzymes such as glycosyltransferases (GTs) and glycosidases (GHs) are the workhorses of chemoenzymatic glycoside synthesis. rsc.org

Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated sugar donor (like a sugar nucleotide) to an acceptor molecule. They are highly specific, ensuring the formation of a particular glycosidic linkage with precise regio- and stereocontrol. nih.gov

Glycosidases (GHs) , which normally cleave glycosidic bonds, can be used in reverse under kinetic control to synthesize glycosides. Mutated glycosidases, known as "glycosynthases" or "thioligases," have been engineered to be effective catalysts for forming glycosidic bonds while having little to no hydrolytic activity. beilstein-journals.org

Pharmacological and Biological Activity Research of Chromone Glycosides and Schumanniofioside B

Spectrum of Bioactivities Associated with Chromone (B188151) Glycosides

Chromone glycosides exhibit a broad range of pharmacological effects, making them a subject of extensive research. nih.govresearchgate.net Their biological activities are influenced by their chemical structure, including the nature and position of substituents on the chromone core. researchgate.netmdpi.com

Several chromone glycosides have demonstrated notable antiviral properties. nih.gov For instance, uncinosides A and B, isolated from Selaginella uncinata, have shown potent activity against the respiratory syncytial virus (RSV). nih.govcapes.gov.brresearchgate.net Uncinoside B, in particular, exhibited a high therapeutic index, comparable to the approved anti-RSV drug ribavirin. researchgate.net

Table 1: Antiviral Activity of Selected Chromone Glycosides against RSV

CompoundVirusIC₅₀ (µg/mL)Therapeutic Index (TI)Source
Uncinoside ARSV6.9 nih.govcapes.gov.brresearchgate.netNot Reported nih.govcapes.gov.brresearchgate.net
Uncinoside BRSV1.3 nih.govcapes.gov.brresearchgate.net64.0 researchgate.net nih.govcapes.gov.brresearchgate.net
Ribavirin (Control)RSVNot Reported24.0 researchgate.net researchgate.net

IC₅₀: Half-maximal inhibitory concentration. TI: Therapeutic Index.

These findings underscore the potential of chromone glycosides as a source for the development of new antiviral agents, particularly for respiratory infections. nih.govcapes.gov.brtandfonline.com

Chromone glycosides have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Certain chromones isolated from Dictyoloma vandellianum were found to inhibit the production of nitric oxide (NO) and cytokines in macrophages without causing cytotoxicity. nih.gov One of these chromones demonstrated a favorable pharmacokinetic profile and reduced the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Its anti-inflammatory action is believed to be partly mediated through the activation of the glucocorticoid receptor. nih.gov Another study highlighted a chromone from an Aloe species with potent topical anti-inflammatory activity comparable to hydrocortisone. nih.gov Schumanniofioside B itself has been recognized for its potential anti-inflammatory properties. ontosight.ai

The antimicrobial and antifungal activities of chromone glycosides have been well-documented. nih.gov For example, aloesin (B1665252) and a related compound isolated from Aloe monticola displayed both antibacterial and antifungal effects against a variety of strains. nih.gov Their activity was particularly prominent against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus. nih.gov Similarly, tetrahydrobenzo chromone glycosides from Melochia corchorifolia have shown potent inhibitory effects against a range of bacterial and fungal pathogens. researchgate.net this compound has also been identified as having potential antimicrobial activities. ontosight.ai Another chromone, macrolobin, exhibited antimicrobial activity against several bacteria, including Pseudomonas aeruginosa and Salmonella enterica. researchgate.net

Table 2: Antimicrobial Activity of Selected Chromone Glycosides

CompoundMicroorganismMIC (µg/mL)Source
AloesinSalmonella typhi10 nih.gov
AloesinShigella dysentery10 nih.gov
AloesinStaphylococcus aureus10 nih.gov
7-O-methyl-6'-O-coumaroylaloesinSalmonella typhi10 nih.gov
7-O-methyl-6'-O-coumaroylaloesinShigella dysentery10 nih.gov
7-O-methyl-6'-O-coumaroylaloesinStaphylococcus aureus10 nih.gov

MIC: Minimum Inhibitory Concentration.

Chromone glycosides are known for their antioxidant properties. nih.govmdpi.com Several chromone glycosides isolated from Eurya japonica demonstrated potent antioxidant activity, in some cases exceeding that of the positive control, α-tocopherol. acs.orgnih.govacs.org The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH radical scavenging assay. acs.org this compound has been specifically noted for its potential antioxidant activity. ontosight.ai The structural features of chromones, such as the presence and position of hydroxyl groups, are believed to contribute significantly to their antioxidant effects. mdpi.com

Chromone glycosides have been shown to inhibit various enzymes, highlighting their therapeutic potential. nih.gov

Tyrosinase Inhibition: Aloesin, a well-known chromone glycoside, is used in the cosmetics industry for its tyrosinase inhibitory activity, which helps in reducing hyperpigmentation. nih.govnih.gov Research has focused on synthesizing chromone derivatives with even stronger tyrosinase inhibitory effects. nih.gov For example, 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone was found to be a more potent competitive inhibitor of tyrosinase than aloesin, arbutin, and kojic acid. nih.gov

Acetylcholinesterase (AChE) Inhibition: Certain 2-(2-phenylethyl)chromone (B1200894) derivatives exhibit acetylcholinesterase inhibitory activity. researchgate.netmdpi.com Macrolobin, a C-glycoside chromone, displayed remarkable AChE inhibitory activity with a very low IC₅₀ value of 0.8 µM. nih.govresearchgate.netnih.gov This suggests the potential of these compounds in the management of neurodegenerative diseases. mdpi.comnih.gov

Table 3: Enzyme Inhibition by Selected Chromone Glycosides

CompoundEnzymeIC₅₀Type of InhibitionSource
5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromoneTyrosinaseStronger than aloesin, arbutin, and kojic acidCompetitive nih.gov
MacrolobinAcetylcholinesterase0.8 µMNot Specified nih.govresearchgate.netnih.gov

IC₅₀: Half-maximal inhibitory concentration.

Antioxidant Mechanisms

In Silico Investigations and Computational Drug Design

Computational methods are increasingly being employed to explore the therapeutic potential of natural compounds like chromone glycosides. nih.govfrontiersin.org In silico studies, including molecular docking, can predict the binding affinities and interactions of these molecules with biological targets, thereby guiding the design and synthesis of new, more potent derivatives. nih.govfrontiersin.org

For instance, computational tools have been used to screen large libraries of molecules to identify potential inhibitors of specific enzymes. frontiersin.org A recent study identified a chromene glycoside as a potential inhibitor of Protein kinase G (PknG) in Mycobacterium tuberculosis, highlighting its potential as a lead for developing new anti-TB drugs. frontiersin.org The study utilized molecular docking to determine binding affinities and ADMETox studies to evaluate drug-like properties. frontiersin.org Such computational approaches can accelerate the drug discovery process by prioritizing promising compounds for further experimental validation. nih.govfrontiersin.org

Molecular Docking Studies with this compound (e.g., SARS-CoV-2 Mpro)

In the fight against the COVID-19 pandemic, the main protease (Mpro) of the SARS-CoV-2 virus has been identified as a crucial drug target due to its essential role in viral replication. mdpi.comnih.gov Computational methods like molecular docking have been instrumental in screening potential inhibitors. mdpi.comnih.gov

Recent in silico studies have investigated the potential of natural chromones, including this compound, as inhibitors of SARS-CoV-2 Mpro. nanobioletters.com Molecular docking analyses have been employed to predict the binding affinity and interaction patterns of these compounds within the active site of the Mpro enzyme. nih.govnanobioletters.com The crystal structure of SARS-CoV-2 Mpro, often in complex with a known inhibitor like N3 (PDB ID: 6LU7), serves as the target for these docking simulations. mdpi.comnanobioletters.comnih.gov

One study exploring a library of 173 natural chromones found that many exhibited favorable binding energies against SARS-CoV-2 Mpro. nanobioletters.com Notably, some chromones demonstrated better binding affinities than established drugs like Nirmatrelvir and Dipyridamole. nanobioletters.com For instance, Chromone-142 (7-O-(6'-Galloyl)-beta-D-glucopyranosyl-5-hydroxychromone) showed a remarkable binding energy of -9.1 kcal/mol, surpassing that of Nirmatrelvir (-8.4 kcal/mol) and the native ligand N3. nanobioletters.com

The binding of these chromone derivatives is often characterized by a network of interactions with key amino acid residues in the Mpro active site. For example, Mitoxantrone, another compound investigated for its Mpro inhibitory potential, was found to form nine hydrogen bonds and one salt bridge with the enzyme. nih.gov Similarly, Leucovorin interacts with residues such as Thr24, Thr26, His41, and Gln189 through hydrogen bonding. nih.gov These interactions are crucial for the stable binding and potential inhibition of the enzyme's activity.

Table 1: Molecular Docking Results of Selected Compounds against SARS-CoV-2 Mpro

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Chromone-142SARS-CoV-2 Mpro-9.1Not specified nanobioletters.com
NirmatrelvirSARS-CoV-2 Mpro-8.4Not specified nanobioletters.com
DipyridamoleSARS-CoV-2 Mpro-7.9Not specified nanobioletters.com
MitoxantroneSARS-CoV-2 Mpro-43.5854 (Docking Score)His164, Glu166 nih.gov
LeucovorinSARS-CoV-2 Mpro-37.6167 (Docking Score)Thr24, Thr26, His41, Gln189 nih.gov
BirinapantSARS-CoV-2 MproNot specifiedHis164, Glu166 nih.gov
DynasoreSARS-CoV-2 Mpro-35.0468 (Docking Score)Leu142, Glu166 nih.gov
6-isopropyl-3-formyl chromoneIDE-8.5Not specified nih.gov
Dapagliflozin (Reference)IDE-7.9Not specified nih.gov
Vitexin (Reference)IDE-8.3Not specified nih.gov
Myricetin (Reference)IDE-8.4Not specified nih.gov

Note: The docking scores for Mitoxantrone, Leucovorin, and Dynasore are reported using a different scoring function and are not directly comparable to the kcal/mol values.

Molecular Dynamics Simulations

To further validate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. nih.goviisc.ac.innih.gov These simulations provide insights into the dynamic behavior of the complex over time, assessing its structural stability and the persistence of key interactions. iisc.ac.innih.gov

In studies of potential SARS-CoV-2 Mpro inhibitors, MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the protein-ligand complex. Stable RMSD values, typically fluctuating within a narrow range (e.g., 0.2 to 0.5 nm), indicate a stable binding of the ligand within the active site. nih.gov For instance, MD simulations of 6-substituted-3-formyl chromone derivatives complexed with various proteins, including SARS-CoV-2 Mpro, revealed stable RMSD values, supporting the strength of the protein-ligand complexes. nih.gov

Furthermore, MD simulations can elucidate other important parameters like the radius of gyration (Rg) and solvent accessible surface area (SASA). mdpi.com A stable Rg suggests that the protein-ligand complex maintains a compact structure, while a low and stable SASA indicates that the ligand is well-buried within the binding pocket, shielded from the solvent, which often correlates with strong and stable binding. mdpi.com

Ligand-Protein Interaction Analysis

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the molecular basis of its activity. unpad.ac.id This involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, and the key amino acid residues involved. nih.govunpad.ac.id

For chromone derivatives targeting SARS-CoV-2 Mpro, interaction analysis has highlighted the importance of specific structural features. Structure-activity relationship (SAR) studies have emphasized the significance of hydroxyl groups and the chromone ring system for effective binding. nanobioletters.com These features often participate in crucial hydrogen bonding and other non-covalent interactions with the protein's active site residues. unpad.ac.id

The analysis of ligand-protein interactions can be visualized using software like Biovia Discovery Studio, which helps in understanding the 3D orientation of the ligand within the binding pocket and the specific contacts it makes with the protein. unpad.ac.id This detailed understanding is invaluable for the rational design and optimization of more potent and selective inhibitors.

Cellular and Molecular Mechanism of Action Research for Chromone Derivatives

Chromone derivatives exhibit a wide array of biological activities by interacting with various cellular targets and modulating different signaling pathways. tandfonline.complos.org

Target Identification and Validation

The process of identifying the specific molecular targets of chromone derivatives is a critical step in understanding their mechanism of action. researchgate.net Various experimental and computational approaches are utilized for this purpose. researchgate.net

Chromones have been shown to target a diverse range of proteins, including enzymes, receptors, and signaling proteins. plos.orgcore.ac.uk For example, some chromone derivatives have been identified as inhibitors of protein kinases like phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle and growth. tandfonline.com Others have been found to inhibit topoisomerases, enzymes involved in DNA replication and repair. tandfonline.com

In the context of inflammation, certain chromone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and interleukin-5 (IL-5). tandfonline.com Furthermore, some chromones act as inhibitors of the breast cancer resistance protein (ABCG2), a drug transporter that contributes to multidrug resistance in cancer. acs.org The identification of these targets is often followed by validation studies to confirm their relevance to the observed biological effect. researchgate.net

Pathway Perturbation Analysis

Once a target is identified, the next step is to understand how its modulation by a chromone derivative affects downstream signaling pathways. advaitabio.com Pathway perturbation analysis helps to elucidate the broader cellular consequences of the drug-target interaction. nih.gov

For instance, chromone-based nitrogen mustard derivatives have been shown to induce G2/M phase arrest and apoptosis in breast cancer cells. tandfonline.com This effect is mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of DNA damage pathways. tandfonline.com

In another example, chromone derivatives that inhibit the bromodomain-containing protein 4 (BRD4) have been found to significantly inhibit the expression of Toll-like receptor-induced inflammatory genes. ebi.ac.uk This demonstrates their ability to modulate key inflammatory pathways.

The analysis of pathway perturbations can be performed using various techniques, including gene expression profiling and proteomic analyses, which provide a systems-level view of the cellular response to the compound. advaitabio.comnih.gov

Translational Potential of Chromone Glycosides as Lead Compounds

Chromone glycosides represent a valuable class of natural products with significant potential for translation into clinical candidates. nih.govnih.gov Their diverse biological activities, coupled with a generally favorable safety profile, make them attractive starting points for drug discovery programs. nih.govtandfonline.com

The structural diversity of naturally occurring chromone glycosides provides a rich source of chemical scaffolds that can be further modified and optimized to improve their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The synthesis of novel chromone derivatives and the establishment of structure-activity relationships are crucial steps in this process. acs.orgrsc.org

The development of chromone-based drugs like disodium (B8443419) cromoglycate, used for the treatment of asthma and allergic rhinitis, serves as a testament to the therapeutic potential of this compound class. tandfonline.com Ongoing research continues to explore the application of chromone derivatives in various therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. tandfonline.commdpi.com The insights gained from molecular docking, MD simulations, and mechanistic studies are instrumental in guiding the rational design of the next generation of chromone-based therapeutics.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Chromone Glycosides

Principles of SAR and QSAR Applied to Chromone (B188151) Glycosides

The exploration of chromone glycosides in drug discovery is guided by the principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR). researchgate.net SAR studies investigate how the biological activity of a compound changes with alterations to its chemical structure. researchgate.net This involves synthesizing and testing a series of related compounds to identify which chemical groups, or "pharmacophores," are responsible for the desired biological effect. For chromone glycosides, this means examining how modifications to the chromone core, the attached sugar, or their linkage impact activity. scilit.comwjpsonline.com

QSAR refines this approach by creating mathematical models that correlate the chemical structure of compounds with their biological activity. cimap.res.inscienceopen.com This methodology transforms the qualitative observations of SAR into quantitative, predictive models. nih.gov In essence, QSAR aims to establish a mathematical function where Biological Activity = f(descriptors), with descriptors being numerical representations of the molecule's physicochemical properties. scienceopen.com These models allow researchers to predict the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug development process. scienceopen.com For chromone glycosides, QSAR models can help rationalize the mechanisms of action and guide the design of new derivatives with enhanced potency. nih.gov Both statistical and mechanistic approaches are employed in QSAR, with the latter using known mechanisms of action to guide the selection of relevant molecular features for model development. oecd.org

Elucidation of Key Structural Features for Biological Activity

Role of the Chromone Core Substituents

The substitution pattern on the chromone (benzo-γ-pyrone) core is a critical determinant of the type and potency of biological activity. scilit.com The number, type, and position of functional groups attached to this scaffold play a vital role. scilit.comresearchgate.net For instance, the presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly alter a compound's antioxidant, anti-inflammatory, or enzyme inhibitory capacity. ontosight.aimdpi.com

In a study on dirchromone derivatives, it was found that adding hydroxyl and cyanide substituents to the chromone core diminished cytotoxicity, while the cyanide-substituted compounds showed enhanced antibacterial activity. nih.govacs.org Furthermore, increasing the length of an alkoxy chain at the C-6 position led to the emergence of antifungal activity. nih.govacs.org This highlights that even subtle modifications to the core can lead to distinct biological profiles. nih.gov For 2-(2-phenylethyl)chromones, a subclass to which Schumanniofioside B is related, substitutions on the chromone ring are known to be crucial for their cytotoxic and anti-inflammatory activities. researchgate.netmdpi.com For example, antitumor cytotoxicity in some derivatives appears to be dependent on C-7 methoxylation and C-8 hydroxylation. mdpi.com

The table below summarizes findings on how different substituents on the chromone core affect various biological activities.

Substituent/Modification Position Effect on Biological Activity Compound Class Studied Reference(s)
Hydroxyl (-OH)CoreDiminished cytotoxicityDirchromone derivatives nih.govacs.org
Cyanide (-CN)CoreDiminished cytotoxicity, enhanced antibacterial activityDirchromone derivatives nih.govacs.org
Alkoxy chain (increasing length)C-6Progressively emerging antifungal activity6-alkoxydirchromones nih.govacs.org
Methoxy (-OCH3)C-7Contingent for antitumor cytotoxicity (with C-8 -OH)ATC-type 2-(2-phenylethyl)chromones mdpi.com
Hydroxyl (-OH)C-8Contingent for antitumor cytotoxicity (with C-7 -OCH3)ATC-type 2-(2-phenylethyl)chromones mdpi.com
2-styryl groupC-2Important for anti-influenza A virus (IAV) activityChromone analogues acs.org
Hydroxyl (-OH)C-7Little effect on anti-IAV activityChromone analogues acs.org

Influence of the Glycosidic Moiety and Linkage

A crucial distinction in this class of compounds is the nature of the linkage between the sugar and the chromone core. nih.gov They can be O-glycosides, where the sugar is linked via an oxygen atom, or C-glycosides, where a direct carbon-carbon bond exists. nih.govwjpsonline.com This difference has profound implications for the molecule's stability. C-glycosidic bonds are significantly more resistant to enzymatic and acidic hydrolysis in the body compared to O-glycosidic bonds. researchgate.netmdpi.com This enhanced stability means that C-glycosides like aloesin (B1665252) are less likely to be broken down, potentially leading to different pharmacokinetic profiles and bioactivities. researchgate.net

For O-glycosides, the most common point of attachment is the 7-hydroxyl group of the chromone core, though glycosylation at other positions is also found. nih.gov In some cases, the sugar itself can be further substituted with other sugars or phenolic acid moieties, adding another layer of structural diversity and modulating biological activity. mdpi.com

Stereochemical Effects on Biological Potency

Stereochemistry—the specific three-dimensional arrangement of atoms in a molecule—is a paramount factor in determining the biological potency of chromone glycosides. numberanalytics.com Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements). numberanalytics.com The presence of a chiral center in a chromone can therefore dictate how well it binds to its biological target. numberanalytics.com

The stereochemistry of the glycosidic bond itself (either α or β configuration) is critical for biological recognition. numberanalytics.com Most naturally occurring glycosides are of the β-type. wjpsonline.com This specific configuration can influence the stability of the glycosidic bond and is often essential for the molecule to be recognized by biological targets. numberanalytics.com For example, in a study of cardiac glycosides, the stereochemistry at the C3 position (the natural point of sugar attachment) was shown to be crucial for biological activity. pnas.org Even modest structural alterations that change the stereochemistry can lead to compounds with significantly enhanced biological efficacy or entirely new pharmacological properties. nih.gov

Computational SAR/QSAR Modeling

To navigate the vast chemical space of possible chromone glycoside derivatives, researchers increasingly turn to computational modeling. researchgate.net These in silico methods allow for the prediction of activity and the rational design of new, more potent compounds. scienceopen.com

Descriptor Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors. scienceopen.com These are numerical values that represent the physicochemical, topological, electronic, and structural properties of a molecule. cimap.res.inresearchgate.net For a given set of chromone glycosides, thousands of descriptors can be calculated using specialized software. researchgate.net These can range from simple properties like molecular weight and atom counts to more complex 2D and 3D descriptors that encode information about molecular shape, surface area, and electronic properties. cimap.res.inbiosoil.ru

A critical step in building a robust QSAR model is descriptor selection. researchgate.net It is neither feasible nor desirable to include all calculated descriptors in the final model. Many descriptors may be redundant (highly correlated with each other), noisy, or simply irrelevant to the biological activity being studied. researchgate.net Therefore, various statistical methods and algorithms are used to reduce the initial pool of descriptors to a smaller, more informative set. researchgate.net Techniques like the Genetic Algorithm-Variable Subset Selection (GA-VSS) and the removal of descriptors with near-constant values or high inter-correlation are common strategies. nih.gov The goal is to select a subset of descriptors that captures the most relevant structural information needed to accurately predict the biological activity, leading to a statistically sound and mechanistically interpretable QSAR model. researchgate.netnih.gov

Statistical Validation of SAR Models

The reliability and predictive power of any QSAR model are established through rigorous statistical validation. wikipedia.org This process ensures that the model is robust, relevant, and not a result of chance correlation. nih.gov Key statistical parameters are used to evaluate the performance of classification models, which often categorize compounds as 'active' or 'inactive'. nih.gov

The performance of these models is often summarized in a confusion matrix, which details the correct and incorrect predictions. nih.gov From this, several statistical metrics can be derived to provide a comprehensive assessment of the model's predictive capability. nih.gov

Table 1: Key Statistical Parameters for Validating Classification-Based QSAR Models

ParameterDescription
Sensitivity The proportion of actual positive cases (active compounds) that are correctly identified by the model. nih.gov
Specificity The proportion of actual negative cases (inactive compounds) that are correctly identified by the model. nih.gov
Accuracy The overall proportion of correct predictions (both positive and negative) made by the model. nih.gov
Balanced Accuracy (BA) The average of Sensitivity and Specificity, useful for datasets where the number of active and inactive compounds is imbalanced. nih.gov
Coefficient of Determination (r²) For regression models, this indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. rsc.org
Cross-validated R² (q²) An internal validation metric that assesses the predictive power of a regression model. A high q² value (e.g., >0.5) is generally considered indicative of a robust model. rsc.orgnih.gov
Predictive R² (r²_pred) A metric of predictive power calculated on an external test set. It provides the most stringent test of a model's ability to predict the activity of new compounds. rsc.org

Y-randomization is another crucial validation step where the biological activity values are randomly shuffled, and a new QSAR model is built. nih.gov A valid model should show a significant drop in performance with the shuffled data, confirming that the original correlation was not due to chance. nih.gov

Predictive Modeling for Novel Chromone Glycosides

Once a QSAR model for chromone glycosides is developed and statistically validated, it can be used to predict the biological activity of novel, unsynthesized, or untested compounds. mdpi.com This predictive capability is a cornerstone of modern drug discovery, as it allows researchers to prioritize the synthesis of compounds with the highest probability of being active, thereby saving significant time and resources. drugdesign.org

The process involves generating molecular descriptors for a virtual library of novel chromone glycoside structures. These descriptors, which quantify various physicochemical properties (e.g., steric, electronic, hydrophobic), are then fed into the validated QSAR model to generate a predicted activity value for each novel compound. mdpi.comresearchgate.net

For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. rsc.orgnih.gov These maps visualize the regions around the chromone scaffold where certain properties are predicted to influence biological activity.

Steric Contour Maps: Indicate regions where bulky groups may increase (favored) or decrease (disfavored) activity.

Electrostatic Contour Maps: Highlight areas where positive or negative charges are favorable for activity.

Hydrogen Bond Donor/Acceptor Maps: Show where hydrogen bond donors or acceptors on the molecule would likely enhance binding to a biological target. researchgate.net

By analyzing these maps, medicinal chemists can design new chromone glycoside analogues with specific structural modifications aimed at improving their interaction with a target receptor or enzyme. mdpi.com For instance, if a CoMFA map shows a sterically favored region near the C-2 methyl group of the chromone core, a chemist might design analogues with larger substituents at that position to test for increased potency. nih.gov

Rational Design of Enhanced Bioactive Chromone Glycoside Analogues

Rational design uses the insights gained from SAR and QSAR studies to create new molecules with enhanced biological activity. mdpi.com This approach is a departure from traditional trial-and-error synthesis, focusing instead on targeted modifications based on a molecular-level understanding of the structure-activity landscape. nih.gov

For chromone-based compounds, rational design has been successfully applied to develop analogues with improved properties. The chromone scaffold is considered easy to modify, making it an excellent lead structure for drug discovery. nih.gov

One strategy involves replacing or modifying parts of the core structure. For example, researchers have replaced the quinolone core of certain antibacterial agents with a chromone core to create new analogues. researchgate.net Another approach involves integrating the chromone scaffold with other pharmacophores (bioactive structural units) to enhance interactions with biological targets. nih.gov

Table 2: Examples of Rational Design Strategies for Chromone Analogues

Design StrategyRationaleExample ModificationPotential Outcome
Scaffold Hopping Replace the core structure with a bioisosteric equivalent to improve properties or find novel intellectual property.Replacing a quinolone ring with a chromone ring in a known bioactive compound. researchgate.netDiscovery of a new class of agents with a potentially different side-effect profile.
Pharmacophore Hybridization Combine the chromone scaffold with another known bioactive fragment to create a hybrid molecule.Integrating dithiocarbamates (a broad-spectrum pharmacophore) with the chromone structure. nih.govEnhanced binding to the target, leading to significantly boosted biological activity. nih.gov
Side Chain Modification Alter substituents on the chromone ring based on QSAR contour map predictions.Adding hydrophilic amine groups to the chromone core. nih.govEnhanced antiviral activities, potentially by altering properties like pH modulation in cellular compartments. nih.gov
Glycosidic Moiety Variation Modify the type or linkage of the sugar unit attached to the chromone aglycone.Synthesizing chromone C-glycosides instead of the more common O-glycosides. dntb.gov.uaAltered solubility, metabolic stability, and potentially different biological activity profiles.

These design strategies have led to the development of chromone derivatives with potent anti-inflammatory, antiviral, and antibacterial activities. nih.govnih.govnih.gov The design of such analogues is an iterative process: new compounds are designed, synthesized, tested, and the resulting data is used to refine the SAR and QSAR models further, leading to the next generation of improved compounds. mdpi.com

Analytical Chemistry Methodologies for Schumanniofioside B Characterization and Quantification

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of phytocompounds like Schumanniofioside B, enabling the separation of the target analyte from a complex mixture. wikipedia.org The choice of technique depends on the specific analytical goal, whether it is assessing the purity of an isolated compound or quantifying its presence in a biological sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ijrpr.com The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. ijrpr.comresearchgate.net

Key considerations in HPLC method development include:

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of moderately polar compounds like glycosides. ejgm.co.uk

Mobile Phase Composition: A mixture of an aqueous phase (often with a buffer or acid modifier to control pH) and an organic solvent (like acetonitrile (B52724) or methanol) is typical. ijrpr.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures. nih.gov

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is frequently used for quantification, set at a wavelength where this compound exhibits maximum absorbance. ejgm.co.uknih.gov

Sample Preparation: Proper sample preparation is crucial to remove interfering substances and ensure the analyte is in a suitable solvent. ijrpr.com

Once developed, the method must be validated according to international guidelines (e.g., ICH guidelines) to ensure its reliability. researchgate.netjpionline.org Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netjpionline.org For instance, a validated HPTLC method was developed for the quantitative analysis of the related compound, schumanniofioside A, demonstrating the applicability of such techniques. researchgate.net

Table 1: Typical Parameters for HPLC Method Development and Validation

ParameterDescriptionTypical Considerations for this compound
Column The stationary phase where separation occurs.Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). ejgm.co.uk
Mobile Phase The solvent that carries the sample through the column.Gradient of water (with 0.1% formic acid) and acetonitrile.
Flow Rate The speed at which the mobile phase moves through the column.1.0 mL/min. nih.gov
Detection The method used to detect the compound as it elutes.DAD at a specific UV wavelength (e.g., 254 nm). ejgm.co.uk
Injection Volume The amount of sample introduced into the system.10-20 µL. mdpi.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Assessed over a concentration range (e.g., 1-100 µg/mL). jpionline.org
Accuracy The closeness of the test results to the true value.Determined by spike and recovery experiments. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly.Assessed at different levels (repeatability, intermediate precision). researchgate.net
LOD/LOQ The lowest concentration of an analyte that can be reliably detected/quantified.Calculated based on the signal-to-noise ratio. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. phenomenex.comajpaonline.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. phenomenex.comajpaonline.com

The primary advantages of UHPLC for the analysis of this compound include:

Increased Speed: Run times can be significantly reduced without sacrificing separation efficiency. ajpaonline.com

Higher Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely related compounds. phenomenex.com

Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving detection limits. phenomenex.com

UHPLC is particularly valuable for high-throughput screening of natural product extracts and for the analysis of complex biological samples where numerous metabolites are present. researchgate.netnih.gov The enhanced resolution is also beneficial for purity assessment, as it can reveal the presence of minor impurities that might co-elute with the main peak in an HPLC separation. phenomenex.com A study on various traditional Chinese medicines demonstrated the power of UHPLC coupled with high-resolution mass spectrometry (HRMS) for comprehensive quality control. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu However, compounds like this compound, which are large, polar, and non-volatile glycosides, are not directly amenable to GC-MS analysis. iu.edu

To analyze such compounds by GC-MS, a derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative. iu.edunih.gov This typically involves replacing active hydrogen atoms in hydroxyl and carboxyl groups with less polar, more stable functional groups. iu.edu Common derivatization reagents include silylating agents (e.g., BSTFA) or acetylating agents.

The GC-MS analysis of derivatized this compound would proceed as follows:

Derivatization: The sample containing this compound is treated with a suitable reagent to create volatile derivatives.

Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. ifremer.fr

While effective for structural confirmation of the aglycone or sugar moieties after hydrolysis and derivatization, the need for derivatization adds complexity to the analytical procedure and can sometimes introduce artifacts. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a complex molecule like this compound, these techniques are invaluable for both structural elucidation and sensitive quantification in intricate matrices. wisdomlib.org

LC-MS/MS for Metabolite Profiling and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry. nih.gov This method is particularly well-suited for identifying and quantifying metabolites of this compound in biological fluids and tissues. nih.govmdpi.com

The process involves:

LC Separation: The sample extract is first separated using an HPLC or UHPLC system.

Ionization: As the components elute from the column, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

MS Analysis (MS1): The first mass spectrometer (Q1) scans for the parent ion (precursor ion) of the compound of interest, for instance, the protonated molecule [M+H]⁺ of this compound.

Fragmentation (q2): The selected parent ion is then fragmented in a collision cell.

MS/MS Analysis (MS3): The resulting fragment ions (product ions) are analyzed by the second mass spectrometer (Q3), generating a characteristic fragmentation pattern or "fingerprint" for the molecule. mdpi.com

This fragmentation pattern provides crucial structural information, allowing for the identification of metabolites where the core structure of this compound has been modified (e.g., through hydroxylation, glucuronidation, or sulfation). mdpi.com Untargeted metabolomics studies using UHPLC-MS/MS have successfully revealed the metabolic profiles of various natural products. frontiersin.org

Table 2: Application of LC-MS/MS in this compound Analysis

Analytical StepDescriptionRelevance to this compound
Separation Chromatographic separation of metabolites.UHPLC provides high resolution of potential isomers. frontiersin.org
Precursor Ion Scan Identifies all compounds that fragment to a specific product ion.Useful for finding metabolites with a common core structure.
Product Ion Scan Provides the fragmentation pattern of a selected parent ion.Confirms the identity of this compound and elucidates the structure of its metabolites. mdpi.com
Neutral Loss Scan Identifies compounds that lose a specific neutral fragment.Can screen for specific metabolic conjugations, like the loss of a glucuronic acid moiety. mdpi.com
Multiple Reaction Monitoring (MRM) A highly selective and sensitive quantification mode.Used for targeted quantification of this compound and its known metabolites in biological samples.

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples HPLC with NMR, allowing for the acquisition of NMR data on separated peaks as they elute from the column. wisdomlib.org This powerful technique provides detailed structural information in a single run, eliminating the need for laborious offline isolation of each component. wisdomlib.orgnih.gov

The application of LC-NMR in the study of this compound would be particularly advantageous for:

Unambiguous Structure Elucidation: Provides detailed information on the connectivity of atoms (¹H-¹H and ¹H-¹³C correlations), which is crucial for confirming the structure of novel compounds or metabolites. researchgate.net

Analysis of Isomers: Can distinguish between isomers that may have identical mass spectra but different NMR spectra.

Complex Mixture Analysis: Ideal for analyzing natural product extracts where multiple related compounds may be present. wisdomlib.org

While LC-MS is generally more sensitive, LC-NMR is unparalleled in its ability to provide definitive structural information. wisdomlib.orgnih.gov Advances in NMR technology, such as higher field magnets and cryogenically cooled probes, have significantly improved the sensitivity of LC-NMR, making it a more accessible tool for natural product research. slideshare.net The combination of LC-NMR and LC-MS (LC-NMR/MS) offers a comprehensive platform for the rapid identification and structural elucidation of unknown compounds in complex mixtures. wisdomlib.org

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic fingerprinting is a powerful tool for the quality control and authentication of natural products like this compound. spectroscopyonline.commdpi.com This approach utilizes spectroscopic techniques to generate a characteristic chemical fingerprint of a sample, which can then be compared to a standard or reference to verify its identity and purity. spectroscopyonline.comspectroscopyonline.com

Various spectroscopic methods can be employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information about the molecule, including the connectivity of atoms and the stereochemistry. researchgate.netresearchgate.net This makes NMR a highly specific technique for identifying this compound and distinguishing it from other related compounds. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of this compound. researchgate.netresearchgate.net This information is crucial for confirming its identity.

Raman Spectroscopy: This technique can provide a unique vibrational fingerprint of the molecule, which is useful for identification and quality control purposes. spectroscopyonline.com

The combination of these spectroscopic techniques, often coupled with chemometric analysis, allows for the creation of a robust and reliable fingerprint for this compound. mdpi.com This fingerprint can be used to ensure the consistency of botanical extracts and to detect any adulteration or contamination, thereby playing a critical role in quality assurance. spectroscopyonline.comspectroscopyonline.com

Sample Preparation Strategies for Complex Biological and Botanical Matrices

The accurate analysis of this compound from complex matrices such as plant tissues or biological fluids necessitates effective sample preparation. researchgate.netbjbabs.org The primary goal is to isolate the analyte of interest from interfering substances that could compromise the accuracy and sensitivity of the analysis. b-ac.co.uk Several techniques are employed for this purpose. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. wikipedia.orgthermofisher.comwaters.com It involves passing the sample through a solid adsorbent material that selectively retains either the analyte or the impurities. wikipedia.orgthermofisher.com For the extraction of a moderately polar compound like this compound from a plant extract, a normal-phase SPE cartridge could be utilized. wikipedia.org The crude extract, dissolved in a non-polar solvent, would be loaded onto the cartridge. The more polar this compound would be retained on the polar stationary phase, while less polar impurities would pass through. The analyte can then be eluted with a more polar solvent. wikipedia.org Alternatively, reversed-phase SPE can be used where the non-polar stationary phase retains the analyte and is washed with a polar solvent to remove impurities, followed by elution with a less polar solvent. tandfonline.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.gov To extract this compound, which is a glycoside and therefore has some water solubility, from a complex aqueous matrix, one might use an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727). The choice of solvent and the pH of the aqueous phase are critical parameters that need to be optimized to achieve efficient partitioning of this compound into the organic phase while leaving polar impurities in the aqueous phase. tandfonline.com

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a more modern and efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process. csic.esmdpi.commdpi.com The high pressure keeps the solvent in its liquid state above its normal boiling point, which improves the solubility and diffusion rates of the analyte. mdpi.com This method can significantly reduce extraction time and solvent consumption compared to traditional methods. mdpi.com For extracting this compound from dried plant material, a polar solvent like methanol or ethanol (B145695) could be used at an elevated temperature (e.g., 80-150°C) and pressure. csic.esresearchgate.net

Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, Precision (LOD, LOQ)

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. jru-b.compharmanueva.com This involves evaluating several key parameters as defined by international guidelines such as the International Council for Harmonisation (ICH). jru-b.comscribd.com

Sensitivity and Specificity: Sensitivity refers to the ability of the method to detect the analyte, while specificity is its ability to accurately measure the analyte in the presence of other components. wikipedia.orgnih.govacutecaretesting.orgresearchgate.netfrontiersin.org For an analytical method for this compound, specificity would be demonstrated by showing that there is no interference from other compounds present in the sample matrix at the retention time of the analyte. chromatographyonline.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. akjournals.com A study on the related compound Schumanniofioside A demonstrated a linear regression with a correlation coefficient (r²) of over 0.998 in the concentration range of 100–1000 ng/band. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. hawaii.edunih.govwikipedia.org Accuracy is often expressed as percent recovery. For Schumanniofioside A, accuracy was reported with recoveries between 98.79% and 99.79%. nih.gov Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the relative standard deviation (%RSD). nih.gov For Schumanniofioside A, the %RSD for intra-day and inter-day precision was found to be in the range of 1.51-1.64% and 1.47-1.63%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. sepscience.comnih.govnih.govund.edu These are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net For Schumanniofioside A, the LOD and LOQ were determined to be 17.86 ng/band and 54.13 ng/band, respectively. researchgate.netnih.gov A study on similar compounds reported LOD and LOQ values of 0.1 µg/mL and 0.5 µg/mL, respectively, using a UHPLC method. ebi.ac.uk

Below is a table summarizing the method validation parameters for a related compound, Schumanniofioside A, which can serve as a reference for the expected performance of a validated method for this compound.

ParameterValue (for Schumanniofioside A)
Linearity Range 100–1000 ng/band
Correlation Coefficient (r²) >0.998
Accuracy (% Recovery) 98.79–99.79%
Intra-day Precision (%RSD) 1.51–1.64%
Inter-day Precision (%RSD) 1.47–1.63%
Limit of Detection (LOD) 17.86 ng/band
Limit of Quantitation (LOQ) 54.13 ng/band

Q & A

Q. What are the best practices for visualizing complex structural and bioactivity data in publications?

  • Methodological Answer :
  • Figures : Use PyMOL for 3D molecular interactions; avoid overcrowding tables with raw data (include in supplements).
  • Graphical abstracts : Highlight key findings (e.g., mechanism of action) with minimal text and 2–3 chemical structures .

Ethical and Methodological Rigor

Q. How can researchers mitigate bias in preclinical studies evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Blinding : Use coded samples during data collection/analysis.
  • Negative controls : Include vehicle-only and inactive analogs.
  • Conflict disclosure : Report funding sources and intellectual property interests .

Q. What criteria should guide the selection of cell lines or animal models for this compound research?

  • Methodological Answer :
  • Relevance : Choose models with genetic/pathophysiological relevance to the target disease (e.g., LPS-induced inflammation models for anti-inflammatory studies).
  • Authentication : Verify cell lines via STR profiling; use age/sex-matched animals .

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